molecular formula C12H16BN3O2 B13645290 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13645290
M. Wt: 245.09 g/mol
InChI Key: VPPIOUNGITWRGK-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a boron-containing heterocyclic compound widely used in medicinal chemistry and materials science. Its structure combines a pyrazolo[4,3-b]pyridine core with a pinacol boronate ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . The compound is synthesized via palladium-catalyzed coupling between 6-bromo-1H-pyrazolo[4,3-b]pyridine and a boronate ester precursor under inert conditions (e.g., Ar or N₂), typically achieving yields >80% . Key characterization data include:

  • ¹H-NMR (DMSO-d₆): δ 13.29 (s, 1H, NH), 8.80 (s, 1H, aromatic), 8.36–8.07 (m, 4H, aromatic) .
  • MS (ESI): m/z 200.0 [M + 1]⁺ .

The boronate ester group enhances stability and solubility in organic solvents, making the compound a versatile intermediate for drug discovery (e.g., kinase inhibitors) .

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)7-15-16-9/h5-7H,1-4H3,(H,15,16)

InChI Key

VPPIOUNGITWRGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)N=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the borylation of a halogenated pyrazolopyridine precursor. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to minimize waste and improve the efficiency of the borylation reaction.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The boronic ester can be replaced by other functional groups through various substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or water.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Cross-Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields the corresponding alcohol.

    Substitution: Results in various substituted pyrazolopyridine derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo-pyridine Isomers

  • 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (): Differs in the position of the boron group (5- vs. 6-position) and the presence of a methyl substituent. Key Data: Molecular weight 259.12, CAS 1045855-91-1, 95% purity .

Pyrrolo-pyridine Derivatives

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine ():
    • Replaces the pyrazole ring with a pyrrole, altering electronic properties (higher electron density).
    • Used in specialty chemicals and pharmaceuticals due to high synthetic scalability and stability .
    • Key Data : CAS 1045855-91-1, synthesized via similar Suzuki-Miyaura protocols .

Imidazo-pyridine Derivatives

  • Synthesis: Reacts 5-(boronate)pyridin-2-amine with 2-bromo-1-(4-chlorophenyl)ethanone .

Aliphatic Boronate Esters

  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (): Non-aromatic boronates exhibit lower reactivity in cross-couplings due to reduced conjugation. Yields: Vary widely (17–95%), depending on steric and electronic factors .

Other Heterocyclic Systems

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline (): Cinnoline core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Applications: Used in agrochemicals and OLED materials .

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (Organic) Stability Reactivity (Suzuki Coupling)
Target Compound 244.10 High (dioxane, DMSO) High High (Pd catalysts)
3-Methyl-pyrazolo[3,4-b]pyridine 259.12 Moderate Moderate Moderate
Pyrrolo[3,2-b]pyridine Derivative 241.08 High High High
Cinnoline Derivative 248.49 Low Moderate Low

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and applications in drug discovery.

  • Molecular Formula : C13H22BNO3
  • Molecular Weight : 251.14 g/mol
  • IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl)ethan-1-one

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its role as a kinase inhibitor. Kinases are crucial in various cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders.

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in signaling pathways. For example:

  • DYRK1A Inhibition : Research indicates that derivatives of this compound can inhibit DYRK1A (Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), which is linked to Alzheimer's disease. In vitro studies have shown that these inhibitors exhibit nanomolar-level activity against DYRK1A .

In Vitro Studies

In vitro assays have demonstrated the following:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : It exhibits significant anti-inflammatory effects in microglial cells when tested against lipopolysaccharide (LPS)-induced inflammatory responses .

Case Studies and Research Findings

StudyFindings
DYRK1A Inhibitors Development Identified as a promising candidate with robust inhibitory activity against DYRK1A; demonstrated efficacy in reducing neuroinflammation .
Kinase Selectivity Profile The compound shows selectivity for DYRK1A over other kinases, minimizing off-target effects and enhancing therapeutic potential .
Pharmacological Testing In vivo models confirmed the anti-inflammatory and neuroprotective effects of the compound derivatives .

Applications in Drug Discovery

The unique structure of this compound makes it a valuable building block in the synthesis of biologically active molecules. Its applications include:

  • Pharmaceutical Development : Used as a scaffold for developing new drugs targeting various kinases involved in cancer and neurodegenerative diseases.
  • Organic Synthesis : Acts as a versatile building block for synthesizing complex organic compounds through coupling reactions.

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